Chemical structure and properties of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
Chemical structure and properties of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
An In-Depth Technical Guide to 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole: Synthesis, Structure, and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole ring is a fundamental motif in numerous biologically active natural products and synthetic pharmaceuticals, including well-known drugs like atorvastatin and sunitinib.[1] The unique electronic properties and structural versatility of the pyrrole scaffold make it a privileged core for developing novel therapeutic agents.[2] This guide provides a comprehensive technical overview of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a molecule featuring a sterically hindered and electronically complex substitution pattern.
The phenyl ring is decorated with three distinct substituents: a bromine atom, a methyl group, and a nitro group. The strong electron-withdrawing nature of the nitro group, combined with the halogen atom, imparts unique chemical properties and potential for diverse applications.[3][4] Specifically, the ortho-methyl and ortho-nitro groups are expected to induce significant steric hindrance, forcing a non-coplanar arrangement between the phenyl and pyrrole rings, which can have profound effects on the molecule's conformational dynamics and biological interactions. This document outlines a proposed synthetic route, predicts the spectroscopic and physicochemical properties based on established chemical principles and data from analogous structures, and discusses potential avenues for research and application.
Proposed Synthesis and Mechanistic Pathway
The most direct and established method for synthesizing N-arylpyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.[6] For the target molecule, this translates to the reaction of 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran, an effective surrogate for 1,4-butanedial.
The proposed synthesis leverages the commercially available and well-characterized starting material, 4-bromo-2-methyl-6-nitroaniline.[7][8] The reaction is typically catalyzed by an acid, which facilitates the formation of the key intermediates.
Reaction Scheme
Caption: Proposed synthesis of the target compound via Paal-Knorr reaction.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyl-6-nitroaniline (1.0 eq).[7]
-
Solvent and Reagents: Add a suitable solvent such as glacial acetic acid or ethanol. To this suspension, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid or hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into a beaker of ice water and stir until a solid precipitates.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Causality of Experimental Choices
-
Acid Catalysis: The Paal-Knorr reaction mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9] An acid catalyst is crucial as it protonates a carbonyl group (or its acetal equivalent), activating it for nucleophilic attack by the aniline nitrogen.[5]
-
2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (the required 1,4-dicarbonyl compound), which is generated in situ under the acidic reaction conditions.
-
Heat: The condensation and subsequent dehydration steps require energy to overcome the activation barriers, making reflux conditions standard for this transformation.
Mechanistic Workflow
Caption: Key mechanistic steps in the acid-catalyzed Paal-Knorr synthesis.
Structural Elucidation and Spectroscopic Profile
The structure of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is defined by the covalent arrangement of its constituent atoms. Spectroscopic analysis provides the definitive proof of this structure. While experimental data is not available, a robust prediction of its spectral properties can be made based on extensive data from analogous compounds.[10][11]
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
|---|---|---|---|---|---|---|
| H-2', H-5' | ~6.8-7.0 | t | α-H (Pyrrole) | C-2', C-5' | ~122-124 | α-C (Pyrrole) |
| H-3', H-4' | ~6.2-6.4 | t | β-H (Pyrrole) | C-3', C-4' | ~110-112 | β-C (Pyrrole) |
| H-3, H-5 | ~7.8-8.0 | m | Ar-H | C-1 | ~135-137 | Ar-C (ipso-N) |
| CH₃ | ~2.1-2.3 | s | Methyl | C-2 | ~138-140 | Ar-C (ipso-CH₃) |
| C-3 | ~130-132 | Ar-C-H | ||||
| C-4 | ~120-122 | Ar-C (ipso-Br) | ||||
| C-5 | ~133-135 | Ar-C-H | ||||
| C-6 | ~148-150 | Ar-C (ipso-NO₂) |
| | | | | CH₃ | ~17-19 | Methyl |
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Justification: The chemical shifts for the pyrrole protons (H-2'/5' and H-3'/4') are predicted based on typical values for N-arylpyrroles.[11] The aromatic protons (H-3, H-5) are expected to be downfield due to the electron-withdrawing effects of the nitro and bromo groups. The methyl protons will appear as a singlet in the typical alkyl-aromatic region. In the ¹³C NMR, the carbons attached to the electronegative nitro group (C-6) and nitrogen (C-1) will be significantly deshielded.
Table 2: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|
| ~3100-3150 | C-H stretching (Pyrrole ring) |
| ~3050-3100 | C-H stretching (Aromatic ring) |
| ~2920-2980 | C-H stretching (Methyl group) |
| ~1590-1610 | C=C stretching (Aromatic ring) |
| ~1520-1540 | N-O asymmetric stretching (Nitro group) |
| ~1340-1360 | N-O symmetric stretching (Nitro group) |
| ~1370-1390 | C-N stretching |
| ~1050-1100 | C-Br stretching |
-
Justification: The most characteristic peaks will be the strong N-O stretching bands from the nitro group, which are hallmarks of nitroaromatic compounds.[3] The remaining bands are predicted based on standard ranges for the respective functional groups.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various systems, including its suitability for biological applications and material science.
Table 3: Predicted Physicochemical Properties
| Property | Value / Description | Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₂ | Based on chemical structure. |
| Molecular Weight | 281.11 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow or orange crystalline solid | Aromatic nitro compounds are typically colored solids.[3] |
| Melting Point | 140-150 °C | Based on the melting point of the precursor 4-bromo-2-methyl-6-nitroaniline (141.5-147.5 °C)[7] and the general properties of similar crystalline organic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, DMSO). | The molecule is nonpolar overall, and brominated nitroaromatics generally show poor water solubility.[3] |
| Stability | Stable under normal conditions. May be sensitive to light and strong reducing agents. | Nitroaromatic compounds are generally stable but can be reduced. |
Structural Conformation and Solid-State Characteristics
A critical feature of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is the presence of two ortho substituents on the phenyl ring. Steric clash between the methyl group, the nitro group, and the α-protons of the pyrrole ring will prevent the molecule from adopting a planar conformation.
It is predicted that the dihedral angle between the mean planes of the phenyl and pyrrole rings will be significant, likely in the range of 50-90°. This is consistent with crystallographic studies of other ortho-substituted N-aryl heterocycles, which consistently show large twist angles to alleviate steric strain.[12][13] This non-planar conformation is crucial as it disrupts π-conjugation between the two rings, influencing the molecule's electronic properties and its ability to fit into receptor binding sites.
Caption: Steric factors dictating the non-planar molecular conformation.
In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons from the pyrrole or phenyl rings are likely to play a role in the crystal packing.[14]
Potential Applications and Future Research Directions
While the specific biological activity of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole has not been reported, the presence of the nitrophenyl-pyrrole scaffold suggests several promising avenues for investigation.
-
Antimicrobial Agents: Numerous nitrated pyrrole derivatives have demonstrated significant antibacterial and antifungal activity.[4][15] The nitro group can be crucial for the mechanism of action in some antimicrobial compounds.[1][16] Therefore, this molecule is a prime candidate for screening against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: The general structure is analogous to compounds designed as enzyme inhibitors. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives have been investigated as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.[1]
-
Synthetic Intermediate: The bromo and nitro functionalities serve as versatile synthetic handles. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The nitro group can be reduced to an amine, which can then be used for amide bond formation or other derivatizations, opening pathways to a wide array of more complex molecules.[3]
Future research should focus on:
-
Chemical Synthesis: The successful synthesis and unambiguous characterization of the title compound to confirm the predicted properties.
-
Biological Screening: A comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory properties.
-
Structural Biology: If biological activity is found, co-crystallization with its target protein would validate the predicted non-planar binding mode and guide further structure-activity relationship (SAR) studies.
-
Computational Modeling: DFT calculations to refine the understanding of its electronic structure, conformational preferences, and reactivity.[17]
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